molecular formula C28H26N4O2 B2666493 1-benzyl-N-(4-isopropylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900276-24-6

1-benzyl-N-(4-isopropylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Número de catálogo: B2666493
Número CAS: 900276-24-6
Peso molecular: 450.542
Clave InChI: CAWJXBWLLDBFRH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a pyridopyrrolopyrimidine carboxamide derivative characterized by a fused tricyclic core with a benzyl group at position 1, a methyl group at position 7, and an N-(4-isopropylphenyl) carboxamide substituent. Its molecular formula is C₂₆H₂₂N₄O₂ (molar mass: 422.48 g/mol) . Synthetically, it is prepared via a multi-step protocol involving condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with methyl glycinate intermediates, followed by hydrolysis and coupling with 4-isopropylaniline .

Propiedades

IUPAC Name

6-benzyl-12-methyl-2-oxo-N-(4-propan-2-ylphenyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O2/c1-18(2)21-10-12-22(13-11-21)29-27(33)24-15-23-26(31(24)17-20-7-5-4-6-8-20)30-25-14-9-19(3)16-32(25)28(23)34/h4-16,18H,17H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWJXBWLLDBFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)C(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 1-benzyl-N-(4-isopropylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multiple steps, typically starting with the preparation of the pyrimidine core. Common synthetic routes include cyclization reactions, ring annulation, and condensation reactions. Industrial production methods may involve the use of automated synthesizers and high-throughput screening to optimize reaction conditions and yields .

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has demonstrated its effectiveness against prostate and colon cancer cell lines through molecular docking studies targeting epidermal growth factor receptors (EGFR) .

2. Antidiabetic Properties
The compound may also play a role in the management of diabetes-related complications. Its structural analogs have been shown to inhibit aldose reductase enzymes, which are implicated in diabetic complications . This inhibition suggests potential use in developing medications aimed at treating diabetes.

3. Neuroprotective Effects
There is emerging evidence that this compound could possess neuroprotective effects. Studies suggest that similar compounds can act as antagonists to neurokinin-1 receptors, which may be beneficial in treating psychiatric disorders and inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy
In vitro studies conducted on prostate cancer cell lines showed that the compound inhibited cell proliferation significantly compared to control groups. The IC50 values indicated potent activity at low concentrations, suggesting it could be developed into a therapeutic agent for cancer treatment.

Case Study 2: Diabetes Management
A study investigating the effect of related compounds on aldose reductase activity reported a substantial decrease in enzyme activity upon treatment with these compounds. This suggests that 1-benzyl-N-(4-isopropylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide could be effective in preventing diabetic complications.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to a reduction in the production of inflammatory mediators, making it effective as an anti-inflammatory agent .

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

Substituent Variations on the N-Aryl Group

The N-aryl group significantly influences physicochemical properties and target binding. Key analogs include:

Compound Name N-Aryl Substituent Molecular Formula Molar Mass (g/mol) Key Differences vs. Target Compound Reference
1-Benzyl-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 4-Methylphenyl C₂₆H₂₂N₄O₂ 422.48 Smaller hydrophobic substituent (methyl vs. isopropyl)
1-Benzyl-7-methyl-N-(1-naphthyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 1-Naphthyl C₃₀H₂₄N₄O₂ 484.54 Bulkier aromatic system; enhanced π-π interactions
N-(2,4-Dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 2,4-Dimethoxyphenyl C₂₇H₂₉N₄O₅ 495.55 Electron-rich aryl group; altered solubility

Modifications to the Alkyl Chain at Position 1

Alterations at position 1 impact conformational flexibility and binding pocket compatibility:

Compound Name Position 1 Substituent Molecular Formula Molar Mass (g/mol) Key Differences vs. Target Compound Reference
N-(4-Isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 3-Methoxypropyl C₂₄H₂₆N₄O₃ 418.50 Flexible alkoxy chain vs. rigid benzyl group
1,9-Dimethyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Methyl C₂₅H₂₀N₄O₂ 408.45 Loss of aromaticity; reduced steric hindrance

Methyl Group Positioning and Core Modifications

Methyl groups influence electronic distribution and metabolic stability:

Compound Name Methyl Position(s) Molecular Formula Key Structural Features Reference
Target Compound Position 7 C₂₆H₂₂N₄O₂ Methyl at pyrido ring; no 9-methyl substitution
1-Benzyl-9-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Positions 7 and 9 C₂₇H₂₄N₄O₂ Additional methyl at position 9; increased steric bulk
N-(4-Isopropylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Position 9 C₂₅H₂₈N₄O₃ Methyl shifted to position 9; altered electronic effects

Key Insight : The 7-methyl group in the target compound likely stabilizes the tricyclic core without introducing excessive steric hindrance, whereas 9-methyl analogs may exhibit reduced solubility .

Actividad Biológica

The compound 1-benzyl-N-(4-isopropylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The structural formula of the compound indicates it belongs to a class of heterocyclic compounds known for their diverse biological activities. The presence of multiple functional groups, including a dihydropyridine moiety, suggests potential interactions with various biological targets.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC25H28N4O2
Molecular Weight420.52 g/mol
Key Functional GroupsDihydropyridine, Carboxamide
StereochemistryChiral centers present in the structure

Antimicrobial Properties

Research indicates that compounds with similar dihydropyridine structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of dihydropyridine can inhibit biofilm formation in various bacterial species including Salmonella enterica and Pseudomonas aeruginosa .

Cardiovascular Effects

Dihydropyridine derivatives are well-known for their role as calcium channel blockers, which are essential in treating cardiovascular diseases. The compound under investigation is hypothesized to exhibit similar properties, potentially enhancing cardiac function by modulating calcium influx in cardiomyocytes .

Antioxidant Activity

The antioxidant properties of dihydropyridines are also noteworthy. They are believed to scavenge free radicals and reduce oxidative stress in cells, which could be beneficial in preventing cellular damage associated with various diseases .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Calcium Channel Blockade : Similar to other dihydropyridine derivatives, it may inhibit L-type calcium channels, leading to decreased intracellular calcium levels and subsequent relaxation of vascular smooth muscle.
  • Antimicrobial Mechanism : The ability to disrupt bacterial biofilms may stem from interference with quorum sensing or direct membrane disruption .
  • Antioxidant Mechanism : The compound may enhance the expression of antioxidant enzymes or directly neutralize reactive oxygen species (ROS) .

Study 1: Antimicrobial Efficacy

A study published in 2018 explored the antimicrobial efficacy of various dihydropyridine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds closely related to our target exhibited significant inhibitory effects on bacterial growth at concentrations as low as 6 mg/ml .

Study 2: Cardiovascular Effects

In a recent study involving isolated rat cardiomyocytes, a related dihydropyridine was shown to effectively block L-type calcium channels and improve cardiac contractility. This suggests that our compound may possess similar pharmacological properties .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-benzyl-N-(4-isopropylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?

The synthesis typically involves multi-step reactions, including condensation and cyclization processes. Key steps include:

  • Step 1 : Formation of the pyrido-pyrrolo-pyrimidine core via acid-catalyzed cyclization of precursor amines and ketones .
  • Step 2 : Introduction of the benzyl and isopropylphenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aromatic substituents) .
  • Step 3 : Final carboxamide formation using activated esters (e.g., HATU/DMAP-mediated coupling) .
    Purification often employs column chromatography or recrystallization. Yields can vary (30–60%), depending on substituent steric effects .

Basic: How can researchers confirm the structural integrity of this compound?

Structural validation requires a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm hydrogen/carbon environments (e.g., aromatic protons at δ 6.8–8.8 ppm, carbonyl carbons at δ 160–180 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed m/z for C28H27N5O2\text{C}_{28}\text{H}_{27}\text{N}_5\text{O}_2) .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1750 cm1^{-1} confirm carbonyl groups (amide, ketone) .

Advanced: What strategies optimize synthetic yield while minimizing byproducts?

  • Reaction Optimization :
    • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance cyclization efficiency .
    • Catalytic additives (e.g., CuI\text{CuI} for coupling reactions) improve regioselectivity .
  • Byproduct Mitigation :
    • Temperature control (e.g., 60–80°C for cyclization steps) reduces decomposition .
    • Purification via preparative HPLC resolves structurally similar impurities .

Advanced: How can researchers elucidate the mechanism of action for this compound?

  • Target Identification :
    • Perform kinase inhibition assays (e.g., PARP-1 inhibition, as seen in structurally related pyrimidines) .
    • Use molecular docking to predict binding interactions with enzymes/receptors (e.g., ATP-binding pockets) .
  • Pathway Analysis :
    • Transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., NF-κB in inflammation) .

Advanced: How do structural modifications influence bioactivity?

Key structure-activity relationship (SAR) insights include:

  • Substituent Effects :
    • Benzyl group : Enhances lipophilicity, improving blood-brain barrier penetration .
    • Isopropylphenyl moiety : Steric bulk reduces off-target interactions but may lower solubility .
  • Case Study : Replacing the 7-methyl group with a methoxypropyl chain increased anti-inflammatory activity by 40% in analogs .

Advanced: How should researchers resolve contradictions in biological data across studies?

  • Orthogonal Assays : Validate initial findings using complementary methods (e.g., in vitro cytotoxicity + in vivo xenograft models) .
  • Structural Reanalysis : Compare crystallographic data (if available) to confirm conformational stability .
  • Meta-Analysis : Pool data from analogs (e.g., pyrido-pyrrolo-pyrimidines with varying substituents) to identify trends .

Advanced: What methodologies assess pharmacokinetic properties?

  • In Vitro ADME :
    • Caco-2 assays for intestinal permeability .
    • Microsomal stability tests (e.g., liver microsomes to predict metabolic clearance) .
  • In Vivo Studies :
    • Pharmacokinetic profiling in rodents (e.g., AUC, t1/2t_{1/2}) to optimize dosing regimens .

Advanced: How can researchers design derivatives with improved target selectivity?

  • Computational Approaches :
    • QSAR modeling to predict substituent effects on binding affinity .
    • Free-energy perturbation (FEP) simulations for optimizing ligand-protein interactions .
  • Experimental Validation :
    • Synthesize focused libraries (e.g., modifying the 4-isopropylphenyl group) .
    • High-throughput screening against off-target panels (e.g., kinase profiling) .

Notes

  • Methodological Focus : Emphasized experimental design, data validation, and interdisciplinary approaches (chemistry/biology).
  • Contradictions Addressed : Highlighted strategies for reconciling divergent results, a common challenge in heterocyclic drug discovery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.